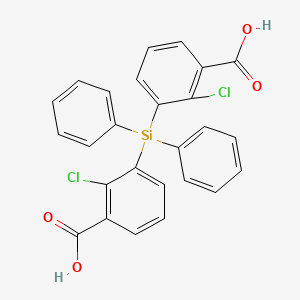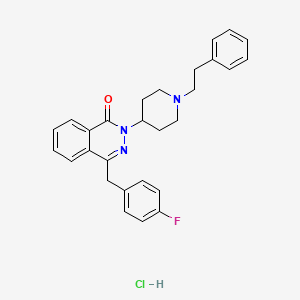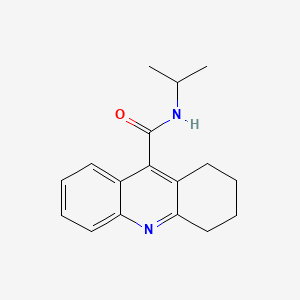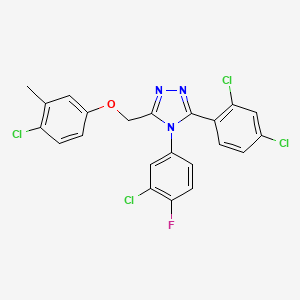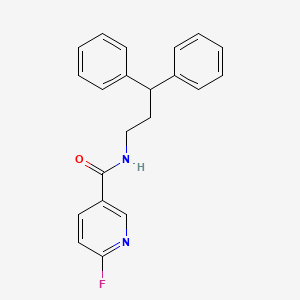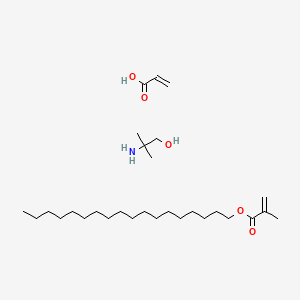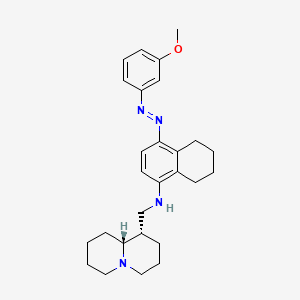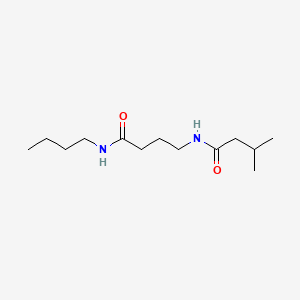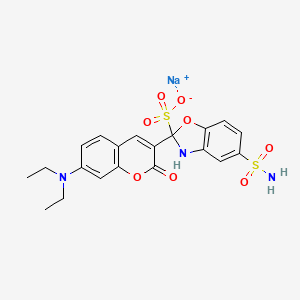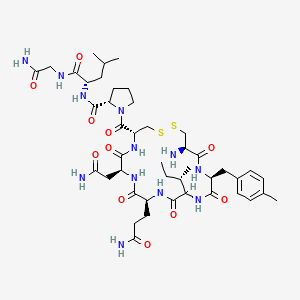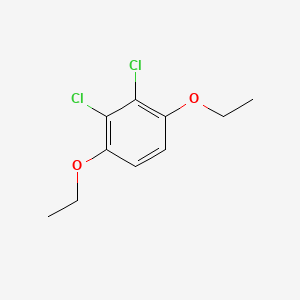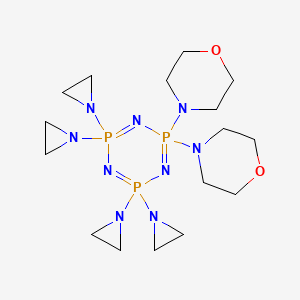
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-4-morpholinyl-2,2,4,4-tetrakis(1-aziridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-4-morpholinyl-2,2,4,4-tetrakis(1-aziridinyl)- is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple nitrogen and phosphorus atoms arranged in a cyclic configuration
Vorbereitungsmethoden
The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-4-morpholinyl-2,2,4,4-tetrakis(1-aziridinyl)- typically involves the reaction of phosphorus trichloride with ammonia, followed by the introduction of aziridine and morpholine groups. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can undergo substitution reactions where the aziridine or morpholine groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphorines.
Wissenschaftliche Forschungsanwendungen
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-4-morpholinyl-2,2,4,4-tetrakis(1-aziridinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-4-morpholinyl-2,2,4,4-tetrakis(1-aziridinyl)- involves its interaction with molecular targets such as enzymes and receptors that contain phosphorus or nitrogen. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in therapeutic applications or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-4-morpholinyl-2,2,4,4-tetrakis(1-aziridinyl)- include:
Cyclophosphazene dichloride trimer: Known for its use in the synthesis of dendrimers and as a ligand for transition metals.
Hexachlorocyclotriphosphazene: Used in the study of P-Cl bond substitution reactions.
Ethoxy (pentafluoro)cyclotriphosphazene: Utilized as an intermediate in organic synthesis and pharmaceutical development.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the unique properties and versatility of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-4-morpholinyl-2,2,4,4-tetrakis(1-aziridinyl)-.
Eigenschaften
CAS-Nummer |
86384-14-7 |
|---|---|
Molekularformel |
C16H32N9O2P3 |
Molekulargewicht |
475.41 g/mol |
IUPAC-Name |
4-[4,4,6,6-tetrakis(aziridin-1-yl)-2-morpholin-4-yl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine |
InChI |
InChI=1S/C16H32N9O2P3/c1-2-20(1)28(21-3-4-21)17-29(22-5-6-22,23-7-8-23)19-30(18-28,24-9-13-26-14-10-24)25-11-15-27-16-12-25/h1-16H2 |
InChI-Schlüssel |
VWRKKJHJTNEGJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1P2(=NP(=NP(=N2)(N3CCOCC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


